Methyl 2,4-dichloro-4-fluorobutanoate
Description
Methyl 2,4-dichloro-4-fluorobutanoate is a halogenated methyl ester characterized by a butanoate backbone substituted with two chlorine atoms at positions 2 and 4, and a fluorine atom at position 2.
Properties
IUPAC Name |
methyl 2,4-dichloro-4-fluorobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Cl2FO2/c1-10-5(9)3(6)2-4(7)8/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWXMCDXPIKUII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(F)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl2FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101223292 | |
| Record name | Butanoic acid, 2,4-dichloro-4-fluoro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101223292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1858255-44-3 | |
| Record name | Butanoic acid, 2,4-dichloro-4-fluoro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1858255-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanoic acid, 2,4-dichloro-4-fluoro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101223292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4-dichloro-4-fluorobutanoate typically involves the esterification of 2,4-dichloro-4-fluorobutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and catalyst concentration, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-dichloro-4-fluorobutanoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and methanol in the presence of a strong base or acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) in aqueous solution.
Major Products Formed
Substitution: Depending on the nucleophile, products such as 2,4-diazido-4-fluorobutanoate or 2,4-dithiocyanato-4-fluorobutanoate.
Reduction: 2,4-dichloro-4-fluorobutanol.
Hydrolysis: 2,4-dichloro-4-fluorobutanoic acid and methanol.
Scientific Research Applications
Methyl 2,4-dichloro-4-fluorobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2,4-dichloro-4-fluorobutanoate involves its interaction with specific molecular targets, depending on its application. For instance, in biochemical studies, it may act as an inhibitor or substrate for certain enzymes, affecting their activity and function. The presence of chlorine and fluorine atoms can enhance its reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Structural Analogues in Methyl Esters
Methyl esters with halogen or hydroxyl substituents are widely studied for their applications in pharmaceuticals, agrochemicals, and polymer chemistry. Key analogues include:
a) Sandaracopimaric Acid Methyl Esters
- Structure : Derived from diterpene acids, featuring a methyl ester group and a complex bicyclic framework .

- Comparison: Unlike Methyl 2,4-dichloro-4-fluorobutanoate, sandaracopimaric acid methyl esters lack halogen substituents but share ester functionality. Their higher molecular weight (due to diterpene structures) results in lower volatility and increased thermal stability compared to simpler halogenated esters .
b) Methyl Salicylate
- Structure : Aromatic methyl ester with a hydroxyl group at the ortho position .

- Comparison: Methyl salicylate exhibits higher solubility in polar solvents due to hydrogen bonding from the hydroxyl group. In contrast, the halogenated butanoate likely has reduced polarity but enhanced lipophilicity, making it more suitable for lipid-based formulations .
c) Fenofibric Acid Derivatives
- Structure: Chlorophenyl-substituted propanoic acid derivatives (e.g., 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid) .
- Comparison: The chlorophenyl group in fenofibric acid derivatives enhances metabolic stability, a trait shared with this compound.
Physicochemical Properties
The following table summarizes inferred properties of this compound compared to analogous compounds:
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility (Polarity) | Key Substituents |
|---|---|---|---|---|
| This compound | ~195 (estimated) | ~200–220 (estimated) | Low (lipophilic) | 2-Cl, 4-Cl, 4-F |
| Sandaracopimaric Acid Methyl Ester | ~330 | >300 | Insoluble in water | Diterpene backbone |
| Methyl Salicylate | 152.15 | 222 | Moderate (polar) | Aromatic hydroxyl |
| Fenofibric Acid | 318.77 | N/A | Low (lipophilic) | Chlorophenyl, propanoate |
Data inferred from structural analogs and methyl ester trends
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


